molecular formula C13H18O2 B14836664 3-(Cyclohexyloxy)-5-methylphenol

3-(Cyclohexyloxy)-5-methylphenol

Cat. No.: B14836664
M. Wt: 206.28 g/mol
InChI Key: WUYXXTCKAWWMEV-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-5-methylphenol: is an organic compound characterized by a phenolic structure with a cyclohexyloxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)-5-methylphenol typically involves the reaction of 3-hydroxy-5-methylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxy-5-methylphenol+Cyclohexyl bromideK2CO3,SolventThis compound\text{3-Hydroxy-5-methylphenol} + \text{Cyclohexyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 3-Hydroxy-5-methylphenol+Cyclohexyl bromideK2​CO3​,Solvent​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexyloxy)-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding cyclohexyloxy derivatives.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyloxy derivatives.

    Substitution: Formation of alkylated or acylated phenolic compounds.

Scientific Research Applications

3-(Cyclohexyloxy)-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 3-(Cyclohexyloxy)-4-methylphenol
  • 3-(Cyclohexyloxy)-5-ethylphenol
  • 3-(Cyclohexyloxy)-5-methoxyphenol

Comparison: 3-(Cyclohexyloxy)-5-methylphenol is unique due to the specific positioning of the cyclohexyloxy and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-cyclohexyloxy-5-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-7-11(14)9-13(8-10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3

InChI Key

WUYXXTCKAWWMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

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